molecular formula C21H22N4O4S B2857197 6-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}-N-[(pyridin-2-yl)methyl]hexanamide CAS No. 688053-88-5

6-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}-N-[(pyridin-2-yl)methyl]hexanamide

Cat. No.: B2857197
CAS No.: 688053-88-5
M. Wt: 426.49
InChI Key: IXIUJLZKRHTCMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}-N-[(pyridin-2-yl)methyl]hexanamide is a complex organic compound with a unique structure that includes a quinazolinone core, a dioxolo ring, and a pyridine moiety

Properties

IUPAC Name

6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-(pyridin-2-ylmethyl)hexanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O4S/c26-19(23-12-14-6-3-4-8-22-14)7-2-1-5-9-25-20(27)15-10-17-18(29-13-28-17)11-16(15)24-21(25)30/h3-4,6,8,10-11H,1-2,5,7,9,12-13H2,(H,23,26)(H,24,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXIUJLZKRHTCMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C3C(=C2)C(=O)N(C(=S)N3)CCCCCC(=O)NCC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}-N-[(pyridin-2-yl)methyl]hexanamide typically involves multiple steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of the Dioxolo Ring: The dioxolo ring can be introduced via a cyclization reaction involving appropriate diol precursors and aldehydes or ketones.

    Attachment of the Pyridine Moiety: The pyridine moiety can be attached through a nucleophilic substitution reaction, where a pyridine derivative reacts with a suitable leaving group on the quinazolinone core.

    Final Coupling: The final coupling step involves the reaction of the intermediate with hexanoyl chloride to form the hexanamide linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanylidene group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxo groups, potentially converting them to hydroxyl groups.

    Substitution: The pyridine moiety can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Various functionalized derivatives depending on the substituents introduced.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Biological Studies: It can be used as a probe to study biological pathways and interactions, especially those involving quinazolinone derivatives.

    Materials Science: The compound’s structural features may impart interesting electronic or photophysical properties, making it useful in the development of new materials.

Mechanism of Action

The mechanism of action of 6-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}-N-[(pyridin-2-yl)methyl]hexanamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The quinazolinone core can mimic natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological activity. The dioxolo ring and pyridine moiety may enhance binding affinity and specificity through additional interactions with the target.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds with a quinazolinone core, such as gefitinib and erlotinib, are known for their anticancer properties.

    Dioxolo Compounds: Compounds containing dioxolo rings, such as dioxolane derivatives, are used in various chemical and pharmaceutical applications.

    Pyridine Derivatives: Pyridine-containing compounds, such as nicotinamide and pyridoxine, play essential roles in biological systems.

Uniqueness

6-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}-N-[(pyridin-2-yl)methyl]hexanamide is unique due to the combination of these three structural motifs, which may confer distinct biological and chemical properties not found in other compounds. This uniqueness makes it a valuable target for further research and development.

Biological Activity

The compound 6-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}-N-[(pyridin-2-yl)methyl]hexanamide (CAS Number: 688053-85-2) is a synthetic organic molecule that belongs to the quinazolinone family. This class of compounds is known for its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The unique structural features of this compound suggest potential therapeutic applications that warrant detailed investigation.

Chemical Structure and Properties

The molecular formula of the compound is C23H26N4O6S2C_{23}H_{26}N_{4}O_{6}S_{2} with a molecular weight of 518.6 g/mol. The presence of the sulfanylidene group and the dioxolo ring enhances its reactivity and biological interactions.

PropertyValue
Molecular FormulaC23H26N4O6S2
Molecular Weight518.6 g/mol
CAS Number688053-85-2

Anticancer Properties

Research indicates that compounds with a quinazolinone core often exhibit significant anticancer activity. The specific mechanisms through which these compounds exert their effects typically involve the modulation of various cellular pathways:

  • Inhibition of Cell Proliferation : Quinazolinones have been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
  • Targeting Kinases : Many quinazolinone derivatives act as inhibitors of tyrosine kinases, which are crucial in signaling pathways that regulate cell growth and differentiation.
  • Oxidative Stress Modulation : The presence of reactive oxygen species (ROS) can enhance the anticancer effects by promoting oxidative stress in cancer cells.

A study highlighted that the quinazolinone derivatives could potentially be developed into effective anticancer agents due to their ability to interact with key molecular targets involved in tumorigenesis .

Anti-inflammatory Activity

The compound's structure suggests that it may possess anti-inflammatory properties. Compounds within this class can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), thereby reducing inflammation. This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases.

Antimicrobial Activity

Preliminary studies on related compounds indicate that quinazolinones may exhibit antimicrobial properties against various pathogens. Their mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential enzymes necessary for bacterial survival .

Case Studies and Research Findings

  • Study on Quinazolinones : A comprehensive review on quinazolinones demonstrated their potential in treating various cancers, emphasizing their role in inhibiting tumor growth by modulating signaling pathways involved in cell proliferation .
  • Antioxidant Activity : Research has shown that compounds similar to the target molecule can scavenge free radicals, thereby reducing oxidative stress and potentially lowering cancer risk .
  • Pharmacological Profiling : In vitro studies on related quinazolinone derivatives have indicated promising results in reducing tumor size in animal models, suggesting a need for further clinical trials to evaluate efficacy in humans .

Q & A

Q. What are the key structural features and functional groups of this compound that influence its reactivity?

The compound contains a quinazoline core fused with a [1,3]dioxolo ring, a sulfanylidene group (C=S), and an amide-linked hexanamide chain substituted with a pyridin-2-ylmethyl group. The sulfanylidene moiety enhances electrophilic reactivity, while the pyridine ring contributes to hydrogen bonding and π-π stacking interactions. The [1,3]dioxolo group increases steric hindrance, potentially affecting binding selectivity .

Q. What are the common synthetic routes for this compound?

Synthesis typically involves:

  • Step 1 : Formation of the quinazoline core via cyclization of substituted anthranilic acid derivatives.
  • Step 2 : Introduction of the sulfanylidene group using thiourea or Lawesson’s reagent under anhydrous conditions.
  • Step 3 : Coupling the hexanamide chain via amide bond formation (e.g., EDC/HOBt activation) in solvents like DMF or dichloromethane. Purification often requires column chromatography (silica gel, ethyl acetate/hexane gradients) .

Q. What physicochemical properties are critical for experimental design?

Key properties include:

PropertyValue
Molecular Weight~430–680 g/mol (varies by substituent)
LogP3.02 (hydrophobic character)
SolubilityLimited in water; soluble in DMSO, DMF
Melting Point180–220°C (depends on purity)
These properties guide solvent selection and formulation strategies .

Q. How can researchers confirm the compound’s identity post-synthesis?

Use a combination of:

  • NMR : ¹H/¹³C NMR to verify proton environments and carbon backbone.
  • HRMS : High-resolution mass spectrometry for exact mass validation.
  • IR Spectroscopy : Confirm presence of C=S (1100–1250 cm⁻¹) and amide C=O (1650–1750 cm⁻¹) .

Q. What safety precautions are necessary during handling?

  • Use PPE (gloves, goggles) due to potential irritancy of sulfanylidene and pyridine groups.
  • Work in a fume hood to avoid inhalation of volatile solvents (e.g., DMF).
  • Store under inert gas (argon) to prevent oxidation of the sulfanylidene group .

Advanced Research Questions

Q. How can synthesis yield be optimized for large-scale production?

  • Catalyst Screening : Test Pd/C or Ni catalysts for coupling steps to reduce byproducts.
  • Solvent Optimization : Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) to improve reaction efficiency.
  • Temperature Control : Use microwave-assisted synthesis to reduce reaction time and energy input .

Q. What computational tools are recommended for studying target interactions?

  • Molecular Docking : AutoDock Vina to predict binding affinities with enzymes like dihydrofolate reductase .
  • Dynamic Simulations : GROMACS for MD simulations to assess stability of ligand-protein complexes.
  • Visualization : UCSF Chimera for analyzing binding poses and hydrogen-bond networks .

Q. How should researchers resolve contradictions in biological activity data?

  • Assay Validation : Replicate experiments across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects.
  • Metabolite Profiling : Use LC-MS to check for degradation products that may interfere with activity measurements.
  • Dose-Response Curves : Ensure IC₅₀ values are consistent across ≥3 independent experiments .

Q. What strategies enhance selectivity for pharmacological targets?

  • SAR Studies : Modify the pyridin-2-ylmethyl group to reduce off-target binding (e.g., introduce electron-withdrawing substituents).
  • Prodrug Design : Mask the sulfanylidene group with a labile protecting group (e.g., acetyl) to improve bioavailability and reduce toxicity .

Q. How can AI/ML improve reaction optimization for derivatives?

  • Predictive Modeling : Train neural networks on reaction datasets (e.g., USPTO) to predict optimal conditions for new derivatives.
  • Multi-Objective Optimization : Use COMSOL Multiphysics coupled with ML algorithms to balance yield, purity, and energy efficiency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.